
2-Chlor-4-fluor-N-methylanilin
Übersicht
Beschreibung
2-Chloro-4-fluoro-N-methylaniline is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively, and a methyl group is attached to the nitrogen atom
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is identified for use in laboratory chemicals and synthesis of substances
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving nitration, conversion from the nitro group to an amine, and bromination . The presence of the chloro, fluoro, and methyl groups in the compound may influence its interaction with its targets.
Biochemical Pathways
Given its chemical structure, it may be involved in reactions such as the leimgruber-batcho reaction , which is used in the synthesis of indoles, a class of compounds with wide-ranging biological activities.
Result of Action
The compound is classified as having acute toxicity, with potential for skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound interacts with biological systems, although the specific molecular and cellular mechanisms need further investigation.
Biochemische Analyse
Biochemical Properties
2-Chloro-4-fluoro-N-methylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes in the liver, which are responsible for the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites that may further interact with cellular components, potentially leading to toxic effects . Additionally, 2-Chloro-4-fluoro-N-methylaniline can form covalent bonds with proteins, altering their function and potentially leading to cellular dysfunction .
Cellular Effects
2-Chloro-4-fluoro-N-methylaniline has been shown to affect various types of cells and cellular processes. In hepatocytes, it can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA . This compound can also influence cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For example, exposure to 2-Chloro-4-fluoro-N-methylaniline has been associated with the upregulation of genes involved in the oxidative stress response and the downregulation of genes involved in cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-fluoro-N-methylaniline involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound can bind to the active sites of enzymes, inhibiting their activity and leading to the accumulation of substrates or the depletion of products . Additionally, 2-Chloro-4-fluoro-N-methylaniline can form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis . The changes in gene expression observed in cells exposed to this compound are likely due to its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-fluoro-N-methylaniline can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-Chloro-4-fluoro-N-methylaniline in in vitro studies has shown that it can lead to persistent oxidative stress and chronic cellular dysfunction . In in vivo studies, prolonged exposure has been associated with liver damage and other adverse effects .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-fluoro-N-methylaniline vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver damage, kidney damage, and hematological abnormalities . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects . Toxic effects at high doses include necrosis of liver cells and renal tubular cells .
Metabolic Pathways
2-Chloro-4-fluoro-N-methylaniline is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolic pathways involve hydroxylation and subsequent conjugation with sulfate or glucuronide . These metabolic reactions can lead to the formation of reactive intermediates that may cause cellular damage . The compound can also undergo N-demethylation, leading to the formation of secondary amines that may further interact with cellular components .
Transport and Distribution
Within cells and tissues, 2-Chloro-4-fluoro-N-methylaniline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as organic anion transporting polypeptides and multidrug resistance proteins, which facilitate its movement across cell membranes . The compound tends to accumulate in the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
The subcellular localization of 2-Chloro-4-fluoro-N-methylaniline is primarily in the cytoplasm and mitochondria . This localization is influenced by its lipophilic nature, allowing it to easily cross cellular membranes . Within the mitochondria, 2-Chloro-4-fluoro-N-methylaniline can disrupt mitochondrial function by interfering with the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species . This disruption can contribute to the overall cellular toxicity observed with this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-N-methylaniline can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of 2-chloro-4-fluoronitrobenzene with methylamine, followed by reduction of the nitro group to an amine.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 2-chloro-4-fluorobenzene with methylamine under suitable conditions.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-fluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl group on the nitrogen.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction typically yields the corresponding amine.
Coupling Products: Suzuki-Miyaura coupling can produce biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-methylaniline: Similar in structure but lacks the chlorine atom.
2-Chloro-4-methylaniline: Similar but lacks the fluorine atom.
4-Chloro-2-fluoroaniline: Similar but lacks the methyl group on the nitrogen.
Uniqueness: 2-Chloro-4-fluoro-N-methylaniline is unique due to the specific combination of chlorine, fluorine, and methyl groups, which can influence its chemical properties and reactivity. This combination can enhance its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKDPSCNAOEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611103 | |
| Record name | 2-Chloro-4-fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823189-16-8 | |
| Record name | 2-Chloro-4-fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)
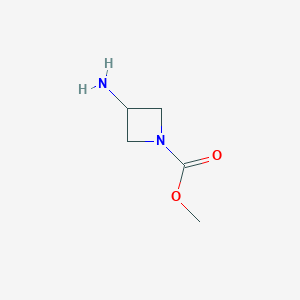
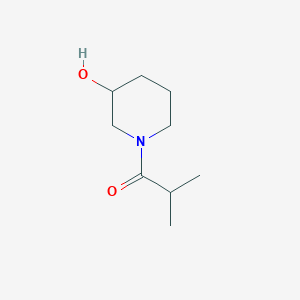
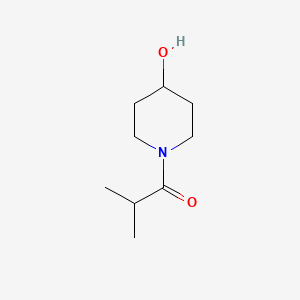
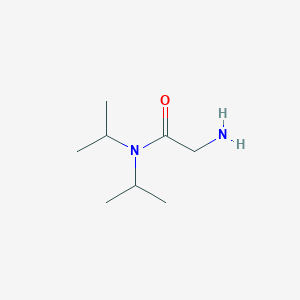
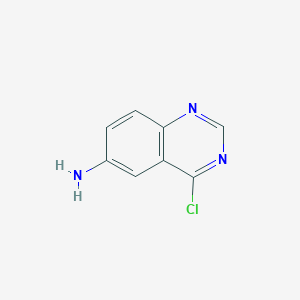





![3-Azabicyclo[3.2.1]octan-8-one](/img/structure/B1369878.png)

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)
